molecular formula C14H14FNO B8169919 (4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone

(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone

Cat. No.: B8169919
M. Wt: 231.26 g/mol
InChI Key: VJKFDIQKNUEFEN-UHFFFAOYSA-N
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Description

(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further substituted with an ethynyl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of (4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorophenyl groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. The piperidine ring can interact with various proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(piperidin-1-yl)methanone: Lacks the ethynyl group, which may result in different biological activity.

    (4-Ethynylphenyl)(piperidin-1-yl)methanone: Lacks the fluorine atom, which can affect its reactivity and binding properties.

Uniqueness

(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-ethynyl-3-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-11-6-7-12(10-13(11)15)14(17)16-8-4-3-5-9-16/h1,6-7,10H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKFDIQKNUEFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(=O)N2CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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